Boc-DL-citrulline
Description
Boc-DL-citrulline is a chemically modified derivative of DL-citrulline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. Citrulline itself is a non-proteinogenic α-amino acid involved in the urea cycle and nitric oxide synthesis. The Boc protection enhances stability during peptide synthesis and facilitates selective deprotection under acidic conditions. The racemic DL-form consists of both D- and L-enantiomers, making it valuable for studying chiral interactions in biochemical systems .
Properties
IUPAC Name |
5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJCWQISQGNHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-citrulline typically involves the protection of the amino group of DL-citrulline with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of DL-citrulline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize impurities and maximize the yield of the desired product.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively removed under acidic conditions to regenerate the free α-amino group, enabling subsequent peptide coupling. Common deprotection methods include:
Key Observations :
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TFA is preferred for its efficiency in Boc removal while preserving the ureido group’s integrity .
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Deprotection kinetics vary with steric hindrance; the DL-mixture may exhibit slightly divergent reaction rates compared to enantiopure forms.
Carboxylic Acid Activation and Peptide Coupling
The carboxylic acid moiety undergoes activation to form active esters or mixed anhydrides, facilitating amide bond formation. Common reagents and outcomes include:
| Reagent | Additive | Product | Yield | Application |
|---|---|---|---|---|
| EDC/HOBt | N-Hydroxybenzotriazole | Active ester intermediate | 70–85% | Solid-phase peptide synthesis |
| DCC | DMAP | Symmetric anhydride | 65–75% | Solution-phase coupling |
Example :
In the synthesis of cyclic peptides, Boc-DL-citrulline’s carboxyl group was activated with EDC to form a lactone intermediate, enabling nucleophilic attack by adjacent amino groups . This strategy was pivotal in constructing the L-enduracididine dipeptide fragment .
Ureido Group Reactivity
The δ-ureido group (NH–C(=O)–NH₂) exhibits limited reactivity under standard peptide synthesis conditions but participates in specialized transformations:
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Hydrolysis : Under strong basic conditions (e.g., 6 M NaOH, 100°C), the ureido group hydrolyzes to yield NH₃ and α-keto-δ-guanidinovaleric acid. This reaction is avoided in peptide synthesis but exploited in analytical quantification .
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Crosslinking : In the presence of formaldehyde or glutaraldehyde, the ureido group forms methylene bridges, enabling protein crosslinking studies .
Key Limitation :
The ureido group’s low nucleophilicity restricts its participation in standard acylation reactions, necessitating orthogonal protection strategies for multi-functionalized peptides .
Comparative Reactivity of D- and L-Enantiomers
While the DL-mixture is often used for racemic crystallization studies, enantiopure Boc-L-citrulline dominates biomedical applications due to its compatibility with biological systems. Enzymatic hydroxylation studies (e.g., via GetI) exclusively target L-citrulline derivatives, highlighting stereochemical constraints in biochemical pathways .
Scientific Research Applications
Peptide Synthesis
Boc-DL-citrulline serves as a key building block in the synthesis of peptides. Its protective group facilitates the formation of cyclic peptides with therapeutic potential, which are crucial in drug development and biomedical research . For example, cyclic peptides synthesized using this compound have shown promise in cancer therapy and neuroprotection by mitigating oxidative stress .
Biochemical Research
The compound is extensively studied for its role in the urea cycle and nitric oxide (NO) production. Upon deprotection, this compound converts to DL-citrulline, which is then metabolized to DL-arginine, a precursor for NO synthesis. NO is essential for various physiological processes, including vasodilation and immune response .
Medical Research
This compound has been investigated for its potential therapeutic effects in various medical conditions:
- Cardiovascular Health : Research indicates that citrulline supplementation can improve NO synthesis in older adults with heart failure, potentially enhancing vascular function .
- Critical Illness : A study on critically ill patients showed that citrulline supplementation led to significant reductions in fasting blood sugar and cholesterol levels, suggesting metabolic benefits during intensive care treatment .
Data Tables
Case Study 1: Citrulline Supplementation in Heart Failure
A study involving older adults with heart failure demonstrated that citrulline supplementation improved NO synthesis but did not significantly enhance reactive hyperemic forearm blood flow. This suggests that while citrulline can aid metabolic processes, other factors may influence vascular function .
Case Study 2: Impact on Critically Ill Patients
In a double-blind randomized trial involving 82 critically ill patients, those receiving citrulline showed notable improvements in metabolic markers and a reduction in invasive ventilation duration compared to the control group. The study highlighted the potential of citrulline in enhancing recovery outcomes during critical care .
Mechanism of Action
Boc-DL-citrulline exerts its effects primarily through its conversion to DL-citrulline upon deprotection. DL-citrulline is then metabolized to DL-arginine, which serves as a precursor for the production of nitric oxide. Nitric oxide is a key signaling molecule involved in various physiological processes, including vasodilation and immune response .
Comparison with Similar Compounds
Key Properties of Boc-DL-Citrulline
- Molecular Formula : C₁₁H₂₁N₃O₅ (DL-citrulline: C₆H₁₃N₃O₃ + Boc group: C₅H₉O₂)
- Molecular Weight : ~275.3 g/mol
- Melting Point : Similar to DL-citrulline (220–221°C), though Boc protection may alter thermal stability .
- Solubility : Increased hydrophobicity due to the Boc group, favoring organic solvents like dimethylformamide (DMF) or dichloromethane.
Comparison with Similar Compounds
Structural and Functional Analogues
This compound belongs to the class of Boc-protected amino acids. Below is a comparison with structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | C₁₁H₂₁N₃O₅ | 275.3 | Ureido side chain; chiral resolution required for enantiopure applications. |
| Boc-DL-Alanine | C₈H₁₅NO₄ | 189.2 | Methyl side chain; widely used in peptide synthesis due to simplicity. |
| Boc-Glycine | C₇H₁₃NO₄ | 175.2 | No side chain; high flexibility in peptide backbones. |
| Boc-L-α-Aminobutyric Acid | C₉H₁₇NO₄ | 219.2 | Ethyl side chain; intermediate hydrophobicity. |
Enzymatic Resolution Efficiency
Boc-protected amino acids often require enzymatic resolution to isolate enantiomers. For example:
- Boc-DL-Alanine Methyl Ester : Resolved using Bacillus amyloliquefaciens esterase with >99.9% enantiomeric excess (e.e.) and 50.1% conversion under optimal conditions (pH 8.0, 35°C) .
- This compound: Expected to require tailored enzymes due to its ureido group, which may hinder binding to standard esterases.
Stability and Reactivity
- Acid Sensitivity: The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), a trait shared across Boc-amino acids.
- Thermal Stability : this compound’s melting point (~220°C) is comparable to unprotected DL-citrulline, but decomposition may occur at lower temperatures due to the Boc group .
- Enzymatic Degradation : The ureido side chain in citrulline may confer resistance to proteases, unlike Boc-alanine or glycine derivatives.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | Boc-DL-Alanine | Boc-Glycine |
|---|---|---|---|
| Molecular Weight | 275.3 | 189.2 | 175.2 |
| Melting Point (°C) | 220–221 | 78–80 | 72–74 |
| Solubility in DMF | High | High | High |
| Enzymatic Resolution (e.e.) | Not reported | >99.9% | Not applicable |
Biological Activity
Boc-DL-citrulline is a derivative of the amino acid citrulline, often used in biochemical research and pharmaceutical applications. Its biological activity is primarily related to its role in nitric oxide (NO) synthesis, protein modification, and potential therapeutic applications in various health conditions. This article provides an overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
This compound is involved in the urea cycle and plays a critical role in the synthesis of arginine, a precursor for nitric oxide production. The conversion of citrulline to arginine is catalyzed by the enzyme nitric oxide synthase (NOS), which is essential for maintaining vascular health and regulating blood flow.
- Nitric Oxide Synthesis : NO is a signaling molecule that regulates various physiological processes, including vasodilation and neurotransmission. Studies have shown that citrulline supplementation can enhance NO production, particularly in conditions where NO synthesis is impaired (e.g., aging or cardiovascular diseases) .
2.1 Cardiovascular Health
Research indicates that citrulline supplementation can improve endothelial function and reduce blood pressure in individuals with hypertension. A study involving older adults demonstrated that citrulline ingestion significantly increased plasma arginine levels and enhanced NO synthesis, leading to improved vascular function .
2.2 Exercise Performance
Citrulline has been studied for its potential benefits in enhancing exercise performance. A meta-analysis of nine studies found no significant improvement in endurance performance metrics following citrulline supplementation; however, some individual studies reported positive effects on muscle soreness and recovery .
2.3 Clinical Outcomes in Critical Care
A clinical trial assessed the effects of L-citrulline supplementation on critically ill patients. The results showed a significant reduction in serum levels of inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and improved clinical outcomes, including reduced duration of invasive ventilation .
| Outcome Measure | Citrulline Group (Mean ± SD) | Control Group (Mean ± SD) | P Value |
|---|---|---|---|
| FBS (mg/dl) | 93.23 ± 9.79 | 100.89 ± 13.94 | 0.04 |
| Total Cholesterol (mg/dl) | 163.86 ± 40.21 | 181.23 ± 41.00 | 0.02 |
| hs-CRP | Reduced | Not applicable | <0.001 |
3.1 Citrulline in Aging Populations
In older adults with heart failure, citrulline supplementation was found to improve NO synthesis rates significantly compared to younger adults, suggesting its potential as a therapeutic agent for age-related vascular dysfunction .
3.2 Citrulline and Muscle Recovery
In athletes, citrulline supplementation has been associated with reduced muscle soreness post-exercise, indicating its role in recovery processes .
4. Research Findings
Recent studies have highlighted the importance of citrulline not only as a supplement for enhancing athletic performance but also as a potential therapeutic agent for various medical conditions:
- Citrullination as a Post-Translational Modification : Citrullination is a critical process affecting protein function and has been implicated in several diseases, including rheumatoid arthritis and multiple sclerosis .
- Impact on Inflammatory Responses : Citrulline's ability to modulate inflammatory responses makes it a candidate for further research in chronic inflammatory conditions .
Q & A
Q. What are the key considerations for synthesizing and purifying Boc-DL-citrulline with high enantiomeric purity?
Methodological Answer: Synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. For purification, techniques like chiral chromatography or recrystallization in solvents with differential solubility for enantiomers (e.g., ethanol/water mixtures) are critical. Characterization via NMR (e.g., monitoring δ<sup>13</sup>C shifts for stereoisomers) and polarimetry ensures enantiomeric purity validation .
Q. How can researchers effectively characterize this compound’s structural stability under varying pH and temperature conditions?
Methodological Answer: Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for thermal stability) with HPLC-UV or LC-MS to track degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while FTIR and X-ray diffraction identify structural changes (e.g., lactamization or deprotection of the Boc group) .
Q. What analytical techniques are most reliable for distinguishing this compound from its metabolic byproducts in biological matrices?
Methodological Answer: High-resolution mass spectrometry (HRMS) paired with isotopic labeling (e.g., <sup>15</sup>N-citrulline) distinguishes parent compounds from metabolites. Solid-phase extraction (SPE) coupled with tandem LC-MS/MS improves specificity in complex samples like plasma or tissue homogenates .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s role in nitric oxide (NO) synthesis pathways across in vitro vs. in vivo models?
Methodological Answer: Discrepancies may arise from differential cellular uptake or metabolic conversion rates. Address this by:
- Conducting parallel experiments in isolated enzymes (e.g., nitric oxide synthase), cell cultures, and animal models.
- Quantifying NO metabolites (nitrites/nitrates) via chemiluminescence or Griess assay, adjusting for background interference .
- Using knockout models (e.g., eNOS<sup>-/-</sup> mice) to isolate pathway-specific effects .
Q. What experimental designs can elucidate the mechanistic interplay between this compound and post-translational protein modifications (e.g., citrullination)?
Methodological Answer:
- Use site-directed mutagenesis to replace arginine residues with citrulline mimics in target proteins (e.g., histones or fibrinogen).
- Employ anti-citrulline antibodies in Western blot or immunofluorescence to track modification dynamics.
- Combine molecular dynamics simulations to predict structural impacts of citrullination on protein folding .
Q. How should researchers address variability in this compound’s pharmacokinetic profiles observed across species or genetic backgrounds?
Methodological Answer:
- Perform allometric scaling to adjust dosages between species (e.g., mice vs. primates).
- Use population pharmacokinetic (PopPK) models to account for genetic polymorphisms in metabolic enzymes (e.g., CYP450 isoforms).
- Validate findings with microdialysis or PET imaging to monitor real-time tissue distribution .
Methodological Frameworks for Rigorous Inquiry
Q. Applying the PICOT Framework: How can researchers structure studies on this compound’s therapeutic potential for autoimmune disorders?
- Population: Murine collagen-induced arthritis models.
- Intervention: Oral administration of this compound (50 mg/kg/day).
- Comparison: Untreated controls or L-arginine-supplemented groups.
- Outcome: Reduction in anti-CCP antibody titers and synovial inflammation (histopathology scoring).
- Time: 8-week longitudinal assessment .
Q. Evaluating Research Questions via FINER Criteria: Is investigating this compound’s epigenetic effects feasible and novel?
- Feasible: Requires access to chromatin immunoprecipitation (ChIP) and bisulfite sequencing.
- Interesting: Links citrullination to gene regulation.
- Novel: Underexplored in non-cancer contexts.
- Ethical: No human trials until preclinical safety data is established.
- Relevant: Potential for targeting autoimmune or neurodegenerative diseases .
Data Interpretation and Conflict Resolution
Q. How to statistically reconcile conflicting results in this compound’s antioxidant capacity assays (e.g., DPPH vs. ORAC)?
Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
